5-Methylisoxazole-3-carboxylic acid

Catalog No.
S749825
CAS No.
3405-77-4
M.F
C5H5NO3
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylisoxazole-3-carboxylic acid

CAS Number

3405-77-4

Product Name

5-Methylisoxazole-3-carboxylic acid

IUPAC Name

5-methyl-1,2-oxazole-3-carboxylic acid

Molecular Formula

C5H5NO3

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)

InChI Key

BNMPIJWVMVNSRD-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)O

Synonyms

3-Carboxy-5-methylisoxazole; 5-Methyl-1,2-oxazole-3-carboxylic Acid; 5-Methyl-3-isoxazolecarboxylic Acid

Canonical SMILES

CC1=CC(=NO1)C(=O)O

Synthesis of Heterocyclic Compounds

-Methylisoxazole-3-carboxylic acid serves as a building block for the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon in their rings. These compounds possess diverse applications in medicinal chemistry, materials science, and agriculture.

  • Raf Kinase Inhibitors: Studies have explored the use of 5-methylisoxazole-3-carboxylic acid in the preparation of aminopyrazole amide derivatives, which act as Raf kinase inhibitors. Raf kinases are enzymes involved in cell signaling pathways, and their inhibition holds promise for developing cancer therapies, particularly for melanoma [].

5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound characterized by its isoxazole ring structure, featuring a methyl group and a carboxylic acid functional group. Its molecular formula is C₅H₅NO₃, with a molecular weight of approximately 127.10 g/mol. The compound is soluble in various organic solvents and exhibits high bioavailability, making it a subject of interest in pharmaceutical chemistry and organic synthesis .

, including:

  • Esterification: It can react with alcohols to form esters, often facilitated by acid catalysts.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 5-methylisoxazole.
  • Aza-Michael Addition: This compound can act as a nucleophile in Click chemistry reactions, particularly in the formation of aminopyrazole derivatives .

Research indicates that 5-Methylisoxazole-3-carboxylic acid possesses notable biological activities. It has been studied for its potential as an anti-inflammatory agent and its ability to modulate various biological pathways. The compound's structure allows it to interact with specific biological targets, which may lead to therapeutic applications in treating diseases related to inflammation and possibly cancer .

Several methods are employed for synthesizing 5-Methylisoxazole-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted hydrazines and α,β-unsaturated carbonyl compounds, cyclization can yield the desired isoxazole ring.
  • Carboxylation: Methylisoxazole can be converted into 5-Methylisoxazole-3-carboxylic acid through carboxylation reactions using carbon dioxide under basic conditions.
  • Direct Functionalization: Methods involving the direct introduction of the carboxylic acid group onto an existing isoxazole framework have also been reported .

5-Methylisoxazole-3-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Utilized as a building block for drug development due to its biological activity.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Potential use in developing agrochemicals owing to its biological properties .

Studies on the interactions of 5-Methylisoxazole-3-carboxylic acid with biological macromolecules suggest that it may bind to specific receptors or enzymes, influencing their activity. Such interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Investigations into its pharmacokinetics and toxicity profiles are ongoing to assess safety and efficacy for clinical applications .

Several compounds share structural similarities with 5-Methylisoxazole-3-carboxylic acid. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity ScoreNotable Features
5-(tert-Butyl)isoxazole-3-carboxylic acid90607-21-90.91Contains a bulky tert-butyl group affecting solubility and reactivity.
5-Cyclopropylisoxazole-3-carboxylic acid110256-15-00.88Features a cyclopropyl ring which may influence biological activity differently.
5-Phenylisoxazole-3-carboxylic acid14441-90-80.82The phenyl group may enhance lipophilicity and alter interaction profiles.
Methyl 5-(tert-butyl)isoxazole-3-carboxylate517870-22-30.84An ester derivative that may exhibit different reactivity compared to the acid form.
5-(Furan-2-yl)isoxazole-3-carboxylic acid98434-06-10.77Incorporates a furan ring, potentially impacting its electronic properties and reactivity.

The uniqueness of 5-Methylisoxazole-3-carboxylic acid lies in its specific functional groups that confer distinct biological activities and chemical reactivity compared to these similar compounds.

5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4) is a heterocyclic compound with a five-membered isoxazole ring substituted at positions 3 and 5 with a carboxylic acid and methyl group, respectively. Its structural simplicity and reactivity have made it a cornerstone in synthetic organic chemistry, particularly in the development of bioactive molecules. Early studies recognized the isoxazole ring’s potential in forming complex heterocyclic systems due to its electron-deficient nature and aromatic stability. Historical significance is tied to its role in synthesizing immunosuppressants like leflunomide, where the acid serves as a key intermediate.

The compound’s utility expanded as researchers explored its participation in cycloaddition reactions and functional group transformations. Recent advances in transition metal-catalyzed synthesis and green chemistry methodologies have further solidified its position in modern drug discovery.

Current Research Landscape and Areas of Investigation

Modern research focuses on optimizing synthetic routes, exploring novel applications, and understanding structure-activity relationships (SAR). Key areas include:

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and anti-inflammatory agents.
  • Heterocyclic Fusion: Employed in constructing fused isoxazole systems with enhanced bioactivity.
  • Biological Derivatives: Incorporation into triazole-triazine hybrids and coumarin-based scaffolds for antimicrobial and anticancer agents.

Recent reviews highlight its versatility in multi-targeted drug design, emphasizing its role in addressing unmet therapeutic needs.

Structural Significance in Heterocyclic Chemistry

The isoxazole ring’s aromaticity and electron deficiency enable diverse reactivity. The 3-carboxylic acid group facilitates:

  • Esterification: Formation of reactive esters for nucleophilic substitutions.
  • Amidation: Coupling with amines to generate bioactive derivatives.
  • Functional Group Interconversion: Reduction to alcohols or oxidation to ketones.

The methyl group at position 5 modulates electronic properties, influencing regioselectivity in reactions.

PropertyValueSource
Molecular FormulaC₅H₅NO₃
Molecular Weight127.10 g/mol
Melting Point168°C
SolubilitySlightly soluble in DMSO, methanol

Classical Synthetic Routes

Cycloaddition Reactions in Synthesis

The synthesis of 5-methylisoxazole-3-carboxylic acid through cycloaddition reactions represents one of the most fundamental approaches in heterocyclic chemistry. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes constitutes the primary methodology for constructing the isoxazole framework [1] [2]. This reaction proceeds through the formation of nitrile oxide intermediates, which can be generated in situ from aldoximes using various oxidizing agents [3] [4].

The regioselectivity of cycloaddition reactions is particularly important for obtaining the desired 3-carboxylic acid substitution pattern. Copper-catalyzed azide-alkyne cycloaddition reactions have demonstrated excellent regiocontrol, with studies showing that terminal alkynes bearing carboxylate functionalities react preferentially at the 3-position of the isoxazole ring [1] [5]. The reaction typically proceeds under mild conditions with copper(I) acetate as the preferred catalyst, yielding products with high regioselectivity exceeding 95% [5] [6].

Recent developments in cycloaddition methodology have focused on the use of hydroxyimidoyl chlorides as nitrile oxide precursors. These reagents offer improved stability compared to traditional aldoxime-based systems and can be readily prepared from the corresponding aldehydes [5] [6]. The cycloaddition of ethyl propiolate with appropriately substituted hydroxyimidoyl chlorides provides direct access to ethyl 5-methylisoxazole-3-carboxylate, which can subsequently be hydrolyzed to yield the target carboxylic acid [3] [2].

Table 1: Cycloaddition Reaction Conditions and Yields

Nitrile Oxide SourceAlkyne ComponentCatalystTemperature (°C)Time (h)Yield (%)Reference
AcetaldoximeEthyl propiolateCu(OAc)₂801278 [1]
Hydroxyimidoyl chlorideMethyl propargyl etherCuI25685 [5]
BenzaldoximeTerminal alkynePd(PPh₃)₄150170 [7]
N-oxide derivativeAcetyleneCu/Al₂O₃100482 [6]

Heterocyclization Techniques

Heterocyclization approaches for 5-methylisoxazole-3-carboxylic acid synthesis typically involve the cyclization of appropriately functionalized precursors containing both the nitrogen and oxygen atoms required for isoxazole formation. The most widely employed method involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their derivatives [8] [9] [10].

The classical approach utilizes the condensation of hydroxylamine hydrochloride with acetoacetic acid derivatives under acidic conditions. This reaction proceeds through initial imine formation between the amino group of hydroxylamine and the ketone carbonyl, followed by intramolecular cyclization involving the hydroxyl group attacking the ester or acid functionality [10] [11]. The reaction conditions typically require heating at 60-80°C for 4-8 hours in alcoholic solvents [11] [12].

An alternative heterocyclization strategy involves the use of nitroacetic acid derivatives as starting materials. The reduction of the nitro group followed by cyclization provides access to the isoxazole framework with direct incorporation of the carboxylic acid functionality [13] [14]. This approach has been successfully applied using iron powder in acetic acid at elevated temperatures, yielding 5-methylisoxazole-3-carboxylic acid in 68-75% overall yield [13] [14].

Reductive heterocyclization of nitrophenyl isoxazoles represents another important synthetic pathway. Treatment of 3-(2-nitrophenyl)isoxazoles with zinc powder in acetic acid at 80°C results in simultaneous reduction of the nitro group and cyclization to form quinoline derivatives, although this approach is more relevant for fused ring systems [13] [14].

Table 2: Heterocyclization Reaction Parameters

Starting MaterialReagentSolventTemperature (°C)Time (h)Product Yield (%)Reference
Acetoacetic acidNH₂OH·HClEtOH70672 [10]
Nitroacetic esterFe powderAcOH80868 [13]
β-DiketoneHydroxylamineH₂O60485 [11]
Malonic acid derivativeNH₂OH·HClMeOH65579 [14]

Green Chemistry Approaches

Eco-friendly Catalytic Systems

The development of environmentally benign catalytic systems for 5-methylisoxazole-3-carboxylic acid synthesis has gained significant attention in recent years. Heterogeneous catalysts offer particular advantages in terms of recyclability and ease of product separation [15] [16] [17]. Zinc oxide-iron oxide core-shell nanocomposites have emerged as highly effective catalysts for isoxazole formation, demonstrating excellent activity and selectivity while being readily recoverable through magnetic separation [17] [18].

Graphitic carbon nitride (g-C₃N₄) nanocomposites represent another promising class of eco-friendly catalysts. These materials exhibit high surface area and tunable basic properties, making them suitable for promoting cyclization reactions under mild conditions [17] [18]. Studies have shown that g-C₃N₄·OH nanocomposites can catalyze the formation of isoxazole derivatives at room temperature in aqueous media with yields exceeding 90% [17].

Copper nanoparticles supported on alumina (Cu/Al₂O₃) have demonstrated exceptional performance in mechanochemical synthesis protocols. These catalysts can be recycled multiple times without significant loss of activity and enable solvent-free reaction conditions [5] [6]. The nanocomposite structure provides high surface area and optimal copper dispersion, resulting in enhanced catalytic efficiency compared to conventional copper salts [6] [19].

Bio-derived catalysts have also shown promise for sustainable isoxazole synthesis. Water extract of orange fruit peel ash (WEOFPA) has been successfully employed as a green catalyst for multicomponent reactions leading to isoxazole formation [16] [11]. This agro-waste-based catalyst system operates under mild conditions and provides products in 86-92% yield while avoiding the use of toxic solvents [16].

Solvent-free Methodologies

Solvent-free synthesis approaches for 5-methylisoxazole-3-carboxylic acid have been developed to address environmental concerns associated with organic solvent use. Mechanochemical synthesis using ball-milling techniques represents a particularly effective solvent-free approach [5] [6] [19]. The mechanical energy provided by ball-milling enables efficient mixing of reactants and promotes chemical transformations without requiring additional solvents [6] [19].

The mechanochemical synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and hydroxyimidoyl chlorides has been achieved using recyclable Cu/Al₂O₃ catalysts under ball-milling conditions [5] [6]. This methodology provides moderate to excellent yields (60-95%) and is scalable to gram quantities without modification of reaction conditions [6] [19]. The absence of solvents eliminates waste generation and simplifies product isolation procedures [5] [6].

Microwave-assisted solvent-free synthesis represents another important green methodology. Microwave irradiation enables rapid heating and enhanced reaction rates while maintaining solvent-free conditions [20] [21]. The synthesis of isoxazole derivatives under microwave conditions typically requires only 10-15 minutes compared to several hours for conventional heating methods [20] [21]. Product yields are generally improved compared to conventional synthesis, ranging from 74-87% for various substituted isoxazoles [21].

Solid-state reactions using deep eutectic solvents provide an alternative to traditional organic solvents. Choline chloride-urea mixtures have been successfully employed as reaction media for isoxazole synthesis, offering improved solubility for polar reactants while maintaining environmentally benign characteristics [22] [14]. These systems can be recycled multiple times and provide yields comparable to conventional solvent-based methods [22] [14].

Water-based Reaction Media

Aqueous synthesis protocols for 5-methylisoxazole-3-carboxylic acid offer significant environmental advantages over organic solvent-based methods. Water serves as an ideal reaction medium due to its non-toxicity, low cost, and ability to facilitate hydrogen bonding interactions that can enhance reaction rates [2] [15] [22]. The use of water as a solvent also simplifies product isolation through precipitation or extraction techniques [2] [22].

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes proceeds efficiently in aqueous media under mild basic conditions. Potassium carbonate or sodium bicarbonate serves as an effective base for promoting nitrile oxide generation while maintaining optimal pH conditions for cycloaddition [2] [22]. Reaction temperatures of 25-60°C are typically sufficient, and reactions can be completed within 1-2 hours [2] [15].

Micellar catalysis in aqueous media has emerged as a particularly effective approach for isoxazole synthesis. Surfactants such as sodium dodecyl sulfate create hydrophobic microenvironments that concentrate organic reactants and facilitate reaction progress [15] [23]. This approach has been successfully applied to the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones with yields of 85-95% under mild conditions [15] [23].

The use of water-miscible co-solvents such as ethanol or methanol can improve substrate solubility while maintaining the environmental benefits of aqueous synthesis. These mixed solvent systems often provide optimal conditions for both substrate dissolution and product precipitation [22] [11]. Studies have shown that ethanol-water mixtures (1:1 v/v) provide excellent results for hydroxylamine-mediated cyclization reactions [11] [12].

Table 3: Green Chemistry Synthesis Conditions

MethodCatalyst/AdditiveTemperature (°C)Time (min)Yield (%)Environmental BenefitReference
Ball-millingCu/Al₂O₃256085Solvent-free [6]
MicrowaveNone801274Rapid heating [21]
AqueousK₂CO₃409088Water medium [2]
MicellarSDS2512092Surfactant catalysis [15]

One-pot Synthetic Strategies

One-pot synthesis strategies for 5-methylisoxazole-3-carboxylic acid provide significant advantages in terms of reaction efficiency, atom economy, and waste reduction. These approaches typically combine multiple synthetic transformations in a single reaction vessel without isolation of intermediate products [23] [24] [25]. The most successful one-pot strategies involve multicomponent reactions that simultaneously form the isoxazole ring and introduce the carboxylic acid functionality [26] [11].

The multicomponent reaction of hydroxylamine hydrochloride, ethyl acetoacetate, and substituted aldehydes represents a widely applicable one-pot approach. This three-component reaction proceeds through initial Knoevenagel condensation followed by cyclization to form the isoxazole framework [26] [11]. The reaction can be conducted in various media including ionic liquids, deep eutectic solvents, and aqueous systems with yields typically ranging from 70-95% [26] [11].

Domino reaction sequences involving oxidation-cyclization cascades have been developed for direct synthesis of isoxazole carboxylic acids from propargylamine precursors. The oxidation of propargylamines to corresponding oximes followed by intramolecular cyclization provides rapid access to functionalized isoxazoles [24] [27]. This approach is particularly attractive as it avoids the need for pre-formed nitrile oxide intermediates and proceeds under mild conditions [24] [27].

Tandem synthesis protocols employing copper-catalyzed alkyne functionalization followed by cyclization have proven highly effective for isoxazole formation. The combination of copper(I) alkynes with dichloroformaldoxime and molecular iodine in a single pot provides access to 3-chloro-4-iodoisoxazoles, which can be further elaborated to carboxylic acid derivatives [28] [29]. This methodology eliminates the need for tedious preparation and storage of unstable alkyne intermediates [28] [29].

Table 4: One-pot Synthesis Protocols

ComponentsCatalystSolventTemperature (°C)Time (h)Yield (%)Product TypeReference
NH₂OH·HCl, EtOAc, RCHOIonic liquidNone60285Substituted isoxazole [26]
Propargylamine, oxidantPd catalystDCM40478Oxime-isoxazole [24]
Cu-alkyne, I₂, oximeCuIDMF25382Halogenated isoxazole [28]
Malononitrile, aldehydeK₂CO₃/glycerolNone251.590Amino-isoxazole [11]

Scale-up Synthesis Considerations for Research Applications

The scale-up of 5-methylisoxazole-3-carboxylic acid synthesis from laboratory to research production scale requires careful consideration of multiple factors including reaction kinetics, heat transfer, mixing efficiency, and product isolation procedures [30] [31] [7]. Process optimization studies have demonstrated that many laboratory-scale methods can be successfully adapted to multi-gram scales with appropriate modifications to reaction conditions and equipment [30] [31] [7].

Heat transfer considerations become critical at larger scales due to the exothermic nature of many isoxazole-forming reactions. The cycloaddition of nitrile oxides with alkynes generates significant heat, requiring adequate cooling systems and temperature control to maintain reaction selectivity [30] [7]. Process development studies have shown that maintaining reaction temperatures within ±5°C of optimal conditions is essential for achieving consistent yields at scale [30] [7].

Solvent selection for scale-up synthesis must balance reaction efficiency with practical considerations such as cost, availability, and environmental impact. Continuous flow synthesis has emerged as an attractive alternative to batch processing for scale-up applications [32] [33]. Flow reactors provide enhanced heat and mass transfer, improved safety for handling reactive intermediates, and better process control compared to conventional batch reactors [32] [33].

The integration of multiple reaction steps in continuous flow systems has been successfully demonstrated for isoxazole synthesis. A two-stage flow system incorporating Friedel-Crafts acylation followed by azide cycloaddition and photochemical-thermal processing provides access to isoxazoles with improved safety profiles compared to batch handling of potentially explosive azide intermediates [32] [33].

Process analytical technology (PAT) implementation is crucial for monitoring large-scale isoxazole synthesis. Real-time monitoring using infrared spectroscopy or high-performance liquid chromatography enables optimization of reaction conditions and ensures consistent product quality [31] [34]. Studies have demonstrated that PAT-guided optimization can improve yields by 10-15% compared to time-based reaction monitoring [31] [34].

Table 5: Scale-up Synthesis Parameters

ScaleReactor TypeTemperature ControlMixing MethodYield (%)Processing Time (h)Reference
10 gBatchOil bathMagnetic stirring758 [30]
100 gBatchThermostatMechanical stirring7310 [31]
1 kgFlow reactorHeat exchangerPump mixing784 [32]
Multi-kgContinuousAutomated controlInline mixing766 [34]

The development of robust purification protocols is essential for research-scale synthesis of 5-methylisoxazole-3-carboxylic acid. Crystallization-based purification methods are preferred over chromatographic techniques due to scalability and cost considerations [31] [35]. Process development studies have identified optimal crystallization conditions using ethanol-water mixtures, providing products with purity exceeding 98% and recovery yields of 85-90% [31] [35].

XLogP3

0.7

UNII

YZP807C30G

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4857-42-5
3405-77-4

Wikipedia

5-methyl-1,2-oxazole-3-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types